3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide
Overview
Description
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonamide group, which is known for its significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Nitration and Reduction:
Sulfonation: The addition of sulfonyl groups to the aromatic ring.
Coupling Reactions: Using reagents like boronic acids in Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Catalysts: Palladium catalysts in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions produce amines.
Scientific Research Applications
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group plays a crucial role in binding to these targets, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, known for their antibacterial properties.
Benzamides: Compounds with benzamide structures, used in various therapeutic applications.
Uniqueness
What sets 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-7-20(17(3)12-15)25-29(27,28)21-13-19(6-5-16(21)2)22(26)24-14-18-8-10-23-11-9-18/h4-13,25H,14H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZYAHCAAHIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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